Alyteserin-2c
Description
Overview of Antimicrobial Peptides (AMPs) from Anuran Skin Secretions
Anuran amphibians, such as frogs and toads, possess a specialized skin that serves as a primary defense against pathogens in their often microbe-rich environments. ingentaconnect.commdpi.com This defense is mediated in part by the secretion of a wide array of biologically active substances from granular glands in the skin. ingentaconnect.com Among the most significant of these are antimicrobial peptides (AMPs), which constitute a vital component of the innate immune system of these animals. ingentaconnect.comnih.gov
These peptides are typically short, ranging from 10 to 50 amino acids in length, and are characterized by a cationic nature and an amphipathic structure. mdpi.comscielo.br This amphipathicity, with distinct hydrophobic and hydrophilic regions, allows them to interact with and disrupt the cell membranes of microorganisms, leading to cell death. mdpi.com The mechanism of action often involves the formation of pores or the destabilization of the membrane, which makes the development of resistance by pathogens less likely compared to conventional antibiotics. ingentaconnect.commdpi.com The skin secretions of anurans are a rich source of this diverse group of peptides, which have garnered significant research interest for their therapeutic potential. mdpi.commpg.de
Classification and Diversity of Alyteserin Peptide Families
Among the numerous families of AMPs discovered in anuran skin, the alyteserins are a notable group isolated from the skin secretions of the midwife toad, Alytes obstetricans, a member of the Alytidae family. nih.gov Research has identified two primary families of these peptides, designated as alyteserin-1 and alyteserin-2. nih.gov These families are structurally related and are C-terminally α-amidated. nih.gov
The alyteserin-1 family includes peptides like alyteserin-1a, -1b, and -1c. researchgate.netsci-hub.se These peptides show some structural similarity to ascaphins, which are found in frogs of the Leiopelmatidae family. nih.gov The alyteserin-2 family consists of alyteserin-2a (B1578631), -2b, and -2c. nih.govresearchgate.net This second family exhibits limited sequence identity to bombinin H6, a peptide found in the skins of frogs from the Bombinatoridae family. nih.gov The diversity within the alyteserin families highlights the evolutionary adaptations of these peptides for host defense.
Research Significance of Alyteserin-2c within the Alyteserin Family
This compound, with the amino acid sequence Ile-Leu-Gly-Ala-Ile-Leu-Pro-Leu-Val-Ser-Gly-Leu-Leu-Ser-Ser-Lys-Leu-NH₂, is a specific member of the alyteserin-2 family. researchgate.net While studies have often focused on its counterparts, alyteserin-1c (B1578633) and alyteserin-2a, the investigation of this compound is crucial for a complete understanding of the structure-activity relationships within the alyteserin-2 family. researchgate.netmdpi.com
The alyteserin peptides demonstrate differential antimicrobial activity. For instance, the alyteserin-1 peptides are more effective against Gram-negative bacteria like Escherichia coli, whereas alyteserin-2a shows greater potency against Gram-positive bacteria such as Staphylococcus aureus. nih.govuzh.ch Although specific detailed studies on the antimicrobial spectrum of this compound are less common in the available literature, its structural similarity to other alyteserin-2 peptides suggests it likely contributes to the host's defense against a range of microbial threats. researchgate.net Notably, in a study on the expression of AMPs during the life cycle of amphibians, tadpoles of Alytes obstetricans were found to express all alyteserin peptides except for this compound, suggesting its expression may be specific to a later developmental stage. oup.com
The study of this compound and its family members provides valuable insights into the design of novel antimicrobial agents. By understanding the natural diversity and specific activities of these peptides, researchers can explore their potential for therapeutic applications. mdpi.comresearchgate.net
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ILGAILPLVSGLLSSKL |
Origin of Product |
United States |
Discovery, Isolation, and Molecular Characterization
Identification and Source of Alyteserin-2c from Alytes obstetricans Skin Secretions
This compound, along with other related peptides, was first identified in the skin secretions of the common midwife toad, Alytes obstetricans (family Alytidae). nih.gov The granular glands in the skin of many amphibians synthesize and release a wide array of bioactive substances as a defense mechanism. The secretion of these peptides can be induced by stimulating the skin with norepinephrine. nih.govresearchgate.net
These secretions contain two distinct families of C-terminally α-amidated antimicrobial peptides, designated alyteserin-1 and alyteserin-2. nih.gov this compound belongs to the second family, which was characterized alongside its variants, alyteserin-2a (B1578631) and alyteserin-2b (B1578630). nih.gov The discovery of these peptides in the Alytidae family highlights the evolutionary importance of dermal antimicrobial defenses in amphibians. nih.gov
Methodologies for Peptide Isolation and Purification
The isolation and purification of this compound from the complex mixture of amphibian skin secretion involve a multi-step process. A general workflow for isolating such peptides begins with the extraction of the crude secretion from the source organism. researchgate.net
For the alyteserins, the process involves the following key techniques:
Induction of Secretion: Norepinephrine is used to stimulate the granular glands of Alytes obstetricans to release their contents. nih.govnih.gov
Chromatography: High-Performance Liquid Chromatography (HPLC) is a crucial technique used to separate the different peptide components within the crude secretion. nih.gov Specifically, reverse-phase HPLC is highly effective for purifying peptides based on their hydrophobicity. nih.gov The fractions containing the peptides of interest are collected for further analysis.
Mass Spectrometry: This technique is employed to determine the molecular mass of the purified peptides, confirming their isolation and providing initial data for structural elucidation. uol.de
This combination of methods allows for the successful isolation of individual peptides like this compound in a highly purified form, which is essential for accurate characterization. researchgate.net
Primary Amino Acid Sequence Elucidation of this compound and its Variants
The primary structure, or amino acid sequence, of this compound was determined following its purification. This compound is a variant within the alyteserin-2 peptide family. The sequences of alyteserin-2a, -2b, and -2c were found to be distinct but related.
The established sequence for alyteserin-2b and -2c shows a single point of variation at position 15. nih.gov
Alyteserin-2b/2c Sequence: Ile-Leu-Gly-Ala-Ile-Leu-Pro-Leu-Val-Ser-Gly-Leu-Leu-Ser-(Asn/Ser)-Lys-Leu-NH₂ nih.gov
This notation indicates that alyteserin-2b contains either an Asparagine (Asn) or a Serine (Ser) at residue 15, with the other amino acid being present in this compound. The C-terminus of the peptide is amidated, a common feature of amphibian antimicrobial peptides. nih.gov
| Peptide | Amino Acid Sequence | Length (Residues) |
|---|---|---|
| Alyteserin-2a | Ile-Leu-Gly-Lys-Leu-Leu-Ser-Thr-Ala-Ala-Gly-Leu-Leu-Ser-Asn-Leu-NH₂ | 16 |
| Alyteserin-2b/2c | Ile-Leu-Gly-Ala-Ile-Leu-Pro-Leu-Val-Ser-Gly-Leu-Leu-Ser-(Asn/Ser)-Lys-Leu-NH₂ | 17 |
Sequence Homology and Phylogenetic Relationships within Alyteserin-2 Family and Related Peptides
Analysis of the amino acid sequence of the alyteserin-2 family reveals evolutionary relationships with peptides from other amphibian families. The alyteserin-2 peptides, including 2c, exhibit limited but significant sequence identity with bombinin H6, a peptide found in the skin secretions of frogs from the Bombinatoridae family. nih.gov
This homology suggests a common ancestral origin for these antimicrobial peptide genes. uol.de Further research on the closely related midwife toad, Alytes maurus, also identified precursors encoding both alyteserin-1 and alyteserin-2 family peptides, reinforcing the close structural resemblance of these genes within the Alytidae family. uol.denih.gov The shared structural architecture of the peptide precursors between Alytidae and Bombinatoridae supports the phylogenetic placement of these two families into the monophyletic clade known as Costata. uol.de
In contrast, the alyteserin-1 family shows structural similarity to ascaphins, which are peptides isolated from frogs belonging to the family Leiopelmatidae. nih.gov This indicates a divergent evolutionary path for the two distinct alyteserin families.
| Alyteserin Family | Homologous Peptide Family | Source Family | Proposed Phylogenetic Link |
|---|---|---|---|
| Alyteserin-2 | Bombinin H peptides | Bombinatoridae | Common ancestral gene within the Costata clade |
| Alyteserin-1 | Ascaphins | Leiopelmatidae | Divergent evolutionary lineage |
Biosynthesis and Genetic Determinants
Gene Cloning and Characterization of Alyteserin-2c Precursors
While direct gene cloning of the precursor for this compound from Alytes obstetricans has not been explicitly detailed in published research, significant insights can be drawn from studies on the closely related species, Alytes maurus. sci-hub.se Molecular cloning from a granular gland cDNA library of A. maurus has revealed the structure of precursors for related alyteserin peptides. sci-hub.se
These studies have shown that alyteserin peptides are encoded on a precursor protein that has a characteristic tripartite structure: a signal peptide, an acidic pro-region, and a region containing the antimicrobial peptide sequences. sci-hub.se Notably, the precursors for alyteserins in A. maurus contain tandem repeats, where a single precursor molecule encodes for both a member of the alyteserin-1 family and a member of the alyteserin-2 family. sci-hub.se This tandem arrangement suggests an efficient mechanism for the coordinated production of multiple antimicrobial peptides.
The open-reading frames of the cloned cDNAs from A. maurus show a putative signal peptide at the N-terminus, which is essential for directing the precursor protein into the secretory pathway. sci-hub.se Following the signal peptide is an acidic spacer region, which is a common feature in the precursors of many amphibian antimicrobial peptides. sci-hub.se The mature peptide sequences are located towards the C-terminus of the precursor and are flanked by specific cleavage sites. sci-hub.se Given the high degree of homology between the alyteserin peptides of A. maurus and A. obstetricans, it is highly probable that the precursor for this compound in A. obstetricans follows a similar structural organization. sci-hub.senih.gov
Table 1: Amino Acid Sequence of Alyteserin Peptides from Alytes obstetricans
| Peptide Name | Amino Acid Sequence |
| Alyteserin-2a (B1578631) | Ile-Leu-Gly-Lys-Leu-Leu-Ser-Thr-Ala-Ala-Gly-Leu-Leu-Ser-Asn-Leu-NH₂ |
| Alyteserin-2b (B1578630) | Ile-Leu-Gly-Ala-Ile-Leu-Pro-Leu-Val-Ser-Gly-Leu-Leu-Ser-Asn-Lys-Leu-NH₂ |
| This compound | Ile-Leu-Gly-Ala-Ile-Leu-Pro-Leu-Val-Ser-Gly-Leu-Leu-Ser-Ser-Lys-Leu-NH₂ |
Source: nih.gov
Transcriptomic Analysis of Alyteserin Gene Expression in Alytes obstetricans
Transcriptomic studies of the granular glands in the skin of Alytes species have begun to shed light on the expression of genes encoding antimicrobial peptides. sci-hub.se The release of alyteserins from the skin secretions of Alytes obstetricans is known to be stimulated by norepinephrine, indicating that the expression and secretion of these peptides are part of the toad's defense mechanism. nih.govresearchgate.net
While a detailed transcriptomic analysis focused specifically on the this compound gene in adult Alytes obstetricans is not yet available, studies on the ontogeny of antimicrobial peptide expression have provided some clues. Research on the life-history stages of A. obstetricans has shown that tadpoles express a range of alyteserin peptides; however, this compound was notably absent in the tadpole stage. researchgate.netoup.com This suggests that the expression of the gene encoding this compound is developmentally regulated, likely being activated during or after metamorphosis. oup.com This differential expression pattern highlights a potential specialization of the antimicrobial peptide arsenal (B13267) as the toad transitions from an aquatic to a terrestrial lifestyle.
Post-Translational Modifications and Maturation Pathways of this compound
The biosynthesis of the mature and biologically active this compound peptide from its precursor protein involves a series of precise post-translational modifications. These modifications are crucial for converting the inactive propeptide into the final functional antimicrobial peptide. The primary structure of the alyteserin precursors from A. maurus reveals the key signals for these modifications. sci-hub.se
The maturation pathway is a multi-step enzymatic process:
Signal Peptide Cleavage: Following translation, the N-terminal signal peptide is cleaved off as the precursor enters the endoplasmic reticulum. sci-hub.se
Proteolytic Cleavage: The propeptide is then further processed by endoproteases that recognize specific cleavage sites. In the alyteserin precursors from A. maurus, a classic dibasic cleavage site (-KR-) is present, which is a common recognition site for proprotein convertases. sci-hub.se These enzymes excise the mature peptide from the precursor.
C-terminal Amidation: The alyteserin family of peptides, including this compound, are characterized by a C-terminal α-amidation. nih.gov This modification is critical for the biological activity and stability of many antimicrobial peptides. The amidation process is catalyzed by a two-enzyme cascade involving a peptidylglycine α-hydroxylating monooxygenase (PHM) and a peptidyl-α-hydroxyglycine α-amidating lyase (PAL). This process requires a C-terminal glycine (B1666218) residue on the immature peptide, which is then oxidatively cleaved and converted to the amide group.
These modifications are essential for generating the final, potent form of this compound that is secreted onto the toad's skin.
Evolutionary Considerations of Alyteserin Biosynthesis Pathways
The study of alyteserin biosynthesis provides valuable insights into the evolutionary history of antimicrobial peptides in anurans. The amino acid sequences of the alyteserin-2 peptides from Alytes obstetricans show a limited but significant identity with bombinin H6, a peptide found in the skin of frogs from the family Bombinatoridae. nih.govnih.gov
Furthermore, the gene architecture of the alyteserin precursors in Alytes maurus, with their tandem repeat structure, closely resembles that of the precursors for bombinin peptides. sci-hub.senih.gov This structural and sequential similarity provides strong molecular evidence for a close evolutionary relationship between the Alytidae and Bombinatoridae families. nih.govnih.gov It is hypothesized that the genes for these antimicrobial peptides arose from a common ancestor and have since diversified in the different lineages.
More broadly, the evolution of the anuran antimicrobial peptide system appears to be complex. While the signal peptides of these precursors are highly conserved within distinct evolutionary lineages (such as Neobatrachia, Bombinatoridae, and Pipidae), they are highly divergent between these groups. researchgate.net This has led to the hypothesis that the anuran antimicrobial peptide genes may have evolved convergently on at least three separate occasions, being co-opted for a role in the innate immune system. nih.govresearchgate.net The variable nature of the antimicrobial peptides themselves, compared to the more conserved neuropeptides also found in frog skin, supports the idea that these defense peptides are under strong positive selection to adapt to a wide range of microbial threats. nih.gov
Advanced Structural Analysis and Conformational Dynamics
Secondary Structural Elements and Conformational Propensity of Alyteserin-2c
Direct experimental data on the secondary structure of this compound is not currently available. However, based on analyses of other members of the Alyteserin family, a strong propensity for forming α-helical structures, particularly in membrane-like environments, is a defining characteristic. nih.gov
Studies on related peptides, such as Alyteserin-1c (B1578633) and Alyteserin-2a (B1578631), have demonstrated their tendency to adopt an α-helical conformation. nih.govrcsb.org For instance, Alyteserin-1c remains largely unstructured in aqueous solutions but transitions to an extended α-helix in the presence of membrane-mimicking solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or detergents like sodium dodecyl sulphate (SDS). rcsb.org Antimicrobial peptides frequently exhibit this behavior, remaining disordered in aqueous environments to then fold upon interaction with the microbial membrane. mdpi.com It is highly probable that this compound follows this pattern, adopting a helical structure which is energetically favorable within the hydrophobic environment of a lipid bilayer. nih.gov
The structural arrangement of hydrophilic and hydrophobic amino acid residues is crucial for the function of many antimicrobial peptides, creating an amphipathic structure. nih.govmdpi.com This amphipathicity is fundamental for the peptide's ability to interact with and disrupt microbial membranes. mdpi.com In an α-helical conformation, the hydrophobic residues align on one face of the helix, which facilitates insertion into the lipid membrane, while the charged and polar residues on the opposite face interact with the polar head groups of the phospholipids (B1166683) and the aqueous environment. mdpi.com Alyteserin-2a is described as a cationic, amphipathic α-helical peptide, a characteristic that is likely shared by this compound due to their sequence similarities. nih.govnih.gov This amphipathic nature is integral to maintaining the structural stability of the peptide once it has partitioned into a membrane environment. mdpi.com
Three-Dimensional Structural Determination Techniques (e.g., NMR Spectroscopy, Circular Dichroism)
To date, no specific studies using NMR spectroscopy or Circular Dichroism to determine the three-dimensional structure of this compound have been published. However, these techniques are standard for characterizing the structure of similar peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR is a powerful technique used to determine the high-resolution three-dimensional structure of peptides in various environments. For Alyteserin-1c, NMR studies in membrane-mimicking micelles (SDS, DPC, and DHPC) revealed an extended α-helical structure. rcsb.org Such studies provide detailed information on atomic-level interactions and the precise positioning of the peptide relative to the membrane mimetic. rcsb.orgpdbj.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable method for assessing the secondary structure content of peptides and observing conformational changes in response to environmental factors. nih.gov The characteristic CD spectra for α-helices, with negative bands around 208 and 222 nm, would be expected for this compound in a membrane-like environment. nih.govelte.hu This technique is often used to monitor the folding of peptides upon interaction with lipids or membrane-mimicking solvents. nih.gov
The table below summarizes the application of these techniques to the closely related Alyteserin-1c peptide, illustrating the type of data that could be generated for this compound.
| Technique | Environment | Findings for Alyteserin-1c | Probable Application for this compound |
| NMR Spectroscopy | Aqueous Solution | Lack of defined secondary structure. rcsb.org | To confirm the unfolded state in an aqueous environment. |
| TFE/Water Mixture | Extended α-helix formation. rcsb.org | To verify the propensity to form an α-helix in a non-polar environment. | |
| Micelles (SDS, DPC) | Well-defined α-helical structure. rcsb.org | To determine the high-resolution 3D structure in a membrane-mimicking setup. | |
| Circular Dichroism | Aqueous Solution | Spectrum indicative of a random coil. | To analyze the baseline secondary structure. |
| Lipid Vesicles | Conformational switch to α-helix. nih.gov | To monitor the induction of helicity upon membrane interaction. |
Table 1: Summary of Spectroscopic Techniques Applied to Alyteserin-1c and Their Potential Application to this compound. This table is illustrative of the methods used for related peptides, as specific data for this compound is not available.
Molecular Dynamics Simulations of this compound in Biological Membrane Models
There are no published molecular dynamics (MD) simulation studies specifically for this compound. MD simulations are a powerful computational tool used to complement experimental data by providing a dynamic view of peptide-membrane interactions at an atomic level. nih.govmdpi.com For the related Alyteserin-1c and its analogs, MD simulations have been used to:
Model the peptide's behavior and stability when interacting with bacterial membrane models (e.g., E. coli and S. aureus). mdpi.com
Understand how changes in amino acid sequence affect helical stability and interaction with membrane phospholipids. mdpi.com
Investigate the insertion depth and orientation of the peptide within the lipid bilayer. nih.gov
Should MD simulations be performed on this compound, they would offer valuable insights into its interaction with different membrane compositions, the stability of its presumed α-helical structure, and the energetic factors governing its membrane-disrupting activity.
Influence of Environmental Factors on this compound Conformation
Specific data on how environmental factors influence the conformation of this compound is not available. However, for antimicrobial peptides of this class, several factors are known to be critical:
Solvent Polarity: As discussed, the transition from a polar aqueous environment to a non-polar lipid environment is a primary driver for the conformational change from a random coil to an α-helix. rcsb.orgnih.gov
Lipid Composition: The specific types of phospholipids in a membrane (e.g., the presence of anionic lipids like phosphatidylglycerol in bacterial membranes) can significantly influence the binding affinity and conformational response of the peptide. nih.gov Studies on Alyteserin-1c have shown different structural transitions depending on the lipid composition of model membranes. nih.govmdpi.com
Mechanisms of Biological Activity at the Cellular and Molecular Level
Antimicrobial Mechanisms of Action
The biological activity of Alyteserin-2c, a member of the alyteserin-2 family of antimicrobial peptides (AMPs), is primarily attributed to its ability to compromise the integrity of microbial cell membranes. sci-hub.se Like many AMPs, its action is initiated through a series of physicochemical interactions with the bacterial cell envelope, leading to membrane disruption and, ultimately, cell death. nih.govmdpi.com While direct mechanistic studies on this compound are limited, its behavior can be inferred from its structural characteristics and extensive research on related peptides, particularly those within the Alyteserin family and other cationic AMPs.
Interaction with Bacterial Membrane Components and Permeabilization
The primary target of this compound is the bacterial cell membrane. sci-hub.semdpi.com The peptide's effectiveness stems from its ability to selectively recognize and physically disrupt the lipid bilayer, leading to increased permeability and the leakage of essential intracellular contents. nih.govresearchgate.net This process involves a cascade of events, beginning with electrostatic attraction and culminating in the structural failure of the membrane barrier.
The initial and most critical step in the antimicrobial action of this compound is its electrostatic attraction to the microbial cell surface. sci-hub.semdpi.com Bacterial membranes are distinguished from mammalian cell membranes by their high concentration of anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol (PG) and cardiolipin. nih.govnih.gov The outer membrane of Gram-negative bacteria also contains lipopolysaccharide (LPS), while the cell wall of Gram-positive bacteria is rich in teichoic acids, both of which contribute to a strong negative surface charge. nih.govnih.gov
This compound is a cationic peptide, meaning it carries a net positive charge at physiological pH, primarily due to the presence of a lysine (B10760008) (Lys) residue in its amino acid sequence (Ile-Leu-Gly-Ala-Ile-Leu-Pro-Leu-Val-Ser-Gly-Leu-Leu-Ser-(Asn/Ser)-Lys-Leu-NH2). nih.gov This positive charge facilitates a strong, selective electrostatic interaction with the anionic components of the bacterial membrane. sci-hub.semdpi.commdpi.com This attraction concentrates the peptide on the microbial surface, a prerequisite for its subsequent disruptive actions. mdpi.com Studies on the related peptide Alyteserin-1c (B1578633) have confirmed that its net cationic charge is responsible for the initial attraction and interaction with anionic lipid membranes. mdpi.com
Following accumulation on the membrane surface, this compound is hypothesized to induce membrane permeabilization by forming pores or channels through the lipid bilayer. sci-hub.sebiorxiv.org Several models describe this process, with the "barrel-stave" and "toroidal pore" models being the most widely accepted for alpha-helical AMPs. mdpi.comijcmas.com
Barrel-Stave Model: In this model, peptide monomers insert perpendicularly into the membrane and aggregate to form a bundle, or "stave," that creates a transmembrane channel. mdpi.comresearchgate.net The hydrophobic surfaces of the peptides face outward to interact with the lipid acyl chains of the membrane core, while their hydrophilic surfaces face inward, lining an aqueous pore. ijcmas.comresearchgate.net This structure resembles a barrel inserted into the membrane, allowing ions and other small molecules to leak out. mdpi.com
Toroidal Pore Model: This model involves a more significant disruption of the membrane structure. biorxiv.orgmdpi.com The peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a "toroidal" curvature. plos.org The resulting pore is lined by both the hydrophilic faces of the AMPs and the polar head groups of the lipid molecules. biorxiv.orgijcmas.com This mechanism causes substantial membrane disorder and is associated with a significant loss of membrane integrity. mdpi.complos.org
While the precise model followed by this compound has not been experimentally determined, the toroidal pore model is common for many amphibian AMPs and is considered a likely mechanism of action. biorxiv.orgijcmas.com
Biophysical studies on the related peptide Alyteserin-1c, using Differential Scanning Calorimetry (DSC), have provided direct evidence for this mechanism. nih.govnih.gov DSC measures the heat changes associated with the phase transition of lipids from a rigid gel state to a more fluid liquid-crystalline state. The presence of Alyteserin-1c was shown to lower the main phase transition temperature (Tₘ) and reduce the enthalpy (ΔH) of model bacterial membranes, indicating that the peptide fluidizes the lipid bilayer. nih.govresearchgate.net This increased fluidity and thermal destabilization are directly linked to the peptide's antibacterial activity. nih.govresearchgate.net It is highly probable that this compound exerts a similar destabilizing effect on microbial membranes.
| Condition | Main Transition Temp. (Tₘ) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
|---|---|---|
| Control (Lipids Only) | 22.9 | 1.60 |
| With Alyteserin-1c (1:25 peptide:lipid ratio) | 21.3 | 0.30 |
Modulation of Intracellular Processes in Microorganisms
In addition to direct membrane lysis, a growing body of evidence suggests that some AMPs can translocate across the bacterial membrane, often at sub-lytic concentrations, and interfere with essential intracellular processes. nih.govfrontiersin.org These peptides can act on internal targets to inhibit cell wall synthesis, protein synthesis, or nucleic acid synthesis, providing a secondary mechanism of antimicrobial action. frontiersin.orgscispace.com
One potential intracellular target for cationic peptides like this compound is the pool of microbial nucleic acids (DNA and RNA). frontiersin.org These macromolecules are polyanionic due to their phosphate (B84403) backbones, making them susceptible to electrostatic interactions with positively charged peptides that have entered the cytoplasm. fmach.itresearchgate.net Binding of an AMP to DNA or RNA could physically obstruct the processes of replication, transcription, or translation, leading to the inhibition of bacterial growth and eventual cell death. ijcmas.com
While this mechanism has been demonstrated for certain AMPs, there is currently no specific research confirming that this compound translocates into the microbial cytoplasm or interacts directly with nucleic acids. ijcmas.comfrontiersin.org However, given its cationic nature, such an interaction remains a plausible, albeit unconfirmed, secondary mechanism of its biological activity.
Inhibition of Protein and Cell Wall Synthesis Pathways
While specific studies detailing the inhibitory actions of this compound on protein and cell wall synthesis are not extensively available, the mechanisms can be inferred from the general actions of antimicrobial peptides (AMPs). Many AMPs function by disrupting fundamental cellular processes in microorganisms. dntb.gov.ua The inhibition of protein synthesis is a known mechanism for certain classes of AMPs, which can interfere with ribosomal function, blocking peptide chain elongation or causing misreading of the genetic code. nih.govdrugbank.commhmedical.com Similarly, some AMPs can weaken the bacterial cell wall by inhibiting the synthesis of peptidoglycan, a critical component for structural integrity, which ultimately leads to cell lysis. libretexts.org
Exploration of Other Investigated Biological Activities (Mechanistic Focus)
Beyond its antimicrobial properties, this compound and its related analogs, like Alyteserin-2a (B1578631), have been explored for other biological effects, particularly against cancer cells and in promoting insulin (B600854) release.
Analogs of the related peptide, alyteserin-2a, have demonstrated cytotoxic activity against various human cancer cell lines, including lung (A549), liver (HepG2), breast (MDA-MB-231), and colon (HT-29) cancer cells. researchgate.net The mechanisms underlying this anti-proliferative activity are multifaceted and primarily involve the disruption of the cancer cell membrane and the induction of programmed cell death. spandidos-publications.comfrontiersin.orgresearchgate.net
A key mechanism for the anticancer activity of peptides like alyteserins is the physical disruption of the cell membrane. spandidos-publications.comfrontiersin.orgcpu.edu.cn Cancer cell membranes often have a higher negative charge on their outer surface compared to normal cells due to an increased presence of anionic molecules like phosphatidylserine. nih.govnih.gov This charge difference facilitates the selective binding of cationic peptides. nih.gov
Once bound, these peptides can permeabilize the membrane through various models, such as the "carpet" model, where the peptides accumulate on and disrupt the bilayer in a detergent-like manner, leading to the loss of membrane integrity and leakage of intracellular contents. spandidos-publications.comnih.gov Studies on the related peptide, alyteserin-1c, have shown that it interacts with and increases the fluidity of model membranes that mimic bacterial surfaces, suggesting a membrane-centric mechanism of action. nih.gov This disruption of the physical barrier is a critical step in initiating cell death. nih.govresearchgate.net
In addition to direct membrane lysis, alyteserin-family peptides can trigger apoptosis, or programmed cell death, in cancer cells. spandidos-publications.comfrontiersin.orgcore.ac.uk This process is often initiated by the peptide's interaction with the cell membrane, which can lead to downstream signaling events. researchgate.net Some antimicrobial peptides are known to translocate across the cell membrane and interact with intracellular targets, such as mitochondria. spandidos-publications.com Disruption of the mitochondrial membrane potential is a common trigger for the intrinsic apoptotic pathway. frontiersin.orgexplorationpub.com This can lead to the activation of caspases, a family of proteases that execute the apoptotic program, ultimately leading to the dismantling of the cell. researchgate.netexplorationpub.com The ability to induce apoptosis is a significant attribute for an anticancer agent, as it can eliminate cancer cells in a controlled manner. mdpi.complos.org
The alyteserin peptide family, particularly alyteserin-2a, has been shown to stimulate insulin release from pancreatic beta-cells. researchgate.net This insulinotropic effect is crucial for maintaining glucose homeostasis. nih.govnih.gov
The primary mechanism for the insulin-releasing action of alyteserin peptides involves the depolarization of the pancreatic beta-cell membrane. researchgate.net In the canonical pathway of glucose-stimulated insulin secretion, increased intracellular ATP leads to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization. nih.govmdpi.com This change in membrane potential activates voltage-dependent calcium channels (VDCCs), leading to an influx of extracellular calcium (Ca2+). mdpi.comnih.gov
The resulting increase in intracellular Ca2+ concentration ([Ca2+]i) is the primary trigger for the exocytosis of insulin-containing granules. researchgate.netbiorxiv.orgnih.gov Studies on alyteserin-2a and its analogs have confirmed that their insulinotropic effects are associated with both membrane depolarization and a subsequent rise in intracellular Ca2+. researchgate.net This suggests that the peptide directly or indirectly modulates ion channel activity to initiate the signaling cascade for insulin secretion. mdpi.comresearchgate.netmdpi.com
Immunomodulatory Properties and Cytokine Regulation (Preclinical in vitro) of this compound
The chemical compound this compound belongs to the alyteserin-2 family of peptides, which were first identified in the skin secretions of the midwife toad, Alytes obstetricans. nih.gov While the broader family of amphibian host-defense peptides is recognized for its potential immunomodulatory activities, specific preclinical in vitro research focusing on the direct effects of this compound on immune cells and cytokine regulation is not extensively documented in publicly available scientific literature. nih.govmdpi.com
Host-defense peptides, in general, can modulate the host immune response through various mechanisms, including the stimulation or suppression of pro-inflammatory and anti-inflammatory cytokines. nih.gov These effects are typically evaluated in laboratory settings using cell cultures of immune cells such as macrophages, lymphocytes, and peripheral blood mononuclear cells. researchgate.netresearchgate.net However, detailed studies quantifying the specific impact of this compound on the production of key cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-1β, IL-6, IL-10), or other immunoregulatory molecules have not been published.
Research has been conducted on other members of the alyteserin family, such as Alyteserin-2a and its synthetic analogs, demonstrating their capacity to influence cytokine release from immune cells. mdpi.com For instance, an analog of the related peptide, Alyteserin-2a, was shown to inhibit the release of the immunosuppressive cytokines IL-10 and TGF-β from peripheral blood mononuclear cells in vitro. mdpi.com Nevertheless, due to the high specificity of peptide-receptor interactions and cellular responses, these findings cannot be directly extrapolated to this compound.
The amino acid sequence of this compound has been identified as: Ile-Leu-Gly-Ala-Ile-Leu-Pro-Leu-Val-Ser-Gly-Leu-Leu-Ser-Ser-Lys-Leu-NH₂. nih.gov Structural differences between peptides, even minor ones, can lead to significant variations in their biological activities. Therefore, without specific experimental data, the immunomodulatory profile of this compound remains uncharacterized.
Research Findings Summary
| Assay Type | Cell Line/Primary Cells | Key Findings | Citations |
|---|---|---|---|
| Cytokine Release Assay | Not specified in available literature | Data not available | N/A |
| Macrophage Activation | Not specified in available literature | Data not available | N/A |
| Lymphocyte Proliferation | Not specified in available literature | Data not available | N/A |
N/A: Not Available in the reviewed scientific literature.
Structure Activity Relationship Sar Studies and Rational Peptide Design
Impact of Amino Acid Substitutions on Biological Activity
Amino acid substitutions are a cornerstone of rational peptide design, allowing for the fine-tuning of a peptide's biological activity. The effects of these substitutions are deeply connected to the modulation of fundamental physicochemical properties. mdpi.comresearchgate.net
Studies on Alyteserin-1c (B1578633), a close relative of Alyteserin-2c, demonstrate these principles effectively. The native Alyteserin-1c peptide has a net charge of +2 and shows selective activity against Gram-negative bacteria. mdpi.comresearchgate.net Researchers designed an analog, referred to as ΔM or peptide "+5", by replacing specific residues on the polar face of its α-helix to increase the net charge from +2 to +5 and enhance its hydrophilicity. nih.govmdpi.com This was achieved through substitutions such as E4R, A8S, S12K, and A18S. mdpi.com This significant increase in cationicity altered the peptide's selectivity, making it more active against Gram-positive bacteria, including various strains of Staphylococcus aureus. mdpi.com However, this modification also led to a twofold increase in hemolytic activity, highlighting the delicate balance between charge, hydrophobicity, and toxicity. mdpi.comnih.gov
Conversely, studies on Alyteserin-2a (B1578631) have shown that increasing hydrophobicity can be detrimental to certain biological activities. While increasing cationicity through lysine (B10760008) substitutions enhanced the peptide's insulin-releasing capabilities, increasing hydrophobicity by replacing residues like threonine and alanine (B10760859) with tryptophan diminished this effect. researchgate.net This suggests that the optimal level of hydrophobicity is highly dependent on the target cell and the desired biological outcome. ubc.ca The arrangement of hydrophilic and hydrophobic residues, rather than merely the secondary structure, appears to be a more significant contributor to efficacy. bioline.org.br
Table 1: Impact of Amino Acid Substitutions on Alyteserin Family Peptides
| Original Peptide | Substitutions | Resulting Analog | Key Physicochemical Change | Impact on Biological Activity | Reference |
|---|---|---|---|---|---|
| Alyteserin-1c (+2) | E4R, A8S, S12K, A18S | ΔM / Peptide +5 | Increased net charge to +5; Increased hydrophilicity | Shifted selectivity from Gram-negative to Gram-positive bacteria; Increased hemolytic activity. | nih.govmdpi.com |
| Alyteserin-1c | E4K | [E4K]alyteserin-1c | Increased net charge | Potent bactericidal action against multidrug-resistant Acinetobacter baumannii. | bioline.org.br |
| Alyteserin-2a | G11K | [G11K]alyteserin-2a | Increased cationicity | Significantly more potent insulinotropic action. | researchgate.net |
| Alyteserin-2a | T8W, A9W, A10W | Trp-containing analogs | Increased hydrophobicity | Decreased insulinotropic potency. | researchgate.net |
Alyteserin peptides typically adopt an amphipathic α-helical structure in membrane-like environments, a conformation that is crucial for their function. nih.govmdpi.com The stability of this helix directly impacts antimicrobial potency. Molecular dynamics simulations of Alyteserin-1c revealed that the peptide maintains a stable helical structure when interacting with models of E. coli membranes. mdpi.com However, the helix becomes unstable at its C-terminal end when interacting with S. aureus membrane models, a change that is linked to a decrease in its antibacterial effect against that bacterium. mdpi.com This suggests that helical integrity is indispensable for potent activity. mdpi.com
Strategies to modulate helicity have been employed to optimize peptide function. For instance, in an effort to create analogs of Alyteserin-2a with improved anti-cancer profiles, a D-lysine residue was incorporated into the sequence. nih.gov The introduction of a D-amino acid is known to disrupt or reduce α-helicity. This modification resulted in an analog with a significantly improved therapeutic index, retaining potency against tumor cells while showing decreased toxicity towards non-neoplastic cells. nih.gov
Conversely, enhancing conformational stability can also be a viable strategy. The inherent structural flexibility of Alyteserin-2a can limit its therapeutic use. nih.gov To address this, hydrocarbon stapling was employed to lock the peptide into its α-helical conformation. The resulting stapled peptide, "alyteserin-2a-Sp3," exhibited a significant improvement in helicity and resistance to protease degradation, which correlated with enhanced antitumor activity. nih.gov This demonstrates that reinforcing the native helical structure can be a powerful approach to improving a peptide's therapeutic properties. nih.gov
Design and Characterization of this compound Analogs
The rational design of peptide analogs based on SAR studies has led to the creation of novel molecules with enhanced or altered activities. While specific analogs of this compound are not extensively detailed in the available literature, the principles are well-illustrated by work on Alyteserin-1c and -2a. These studies provide a clear blueprint for the potential modification of this compound.
One of the most thoroughly characterized analogs is the hypercationic version of Alyteserin-1c, ΔM (net charge +5). mdpi.comnih.gov This peptide was designed by substituting four residues on the polar face of the helix to be more hydrophilic and positively charged. mdpi.com Characterization showed that ΔM had a profound shift in antimicrobial selectivity towards Gram-positive bacteria and was more effective at disrupting model membranes that mimic these bacteria. nih.govmdpi.com
For Alyteserin-2a, a series of analogs were synthesized to improve its anti-cancer and insulinotropic activities. The analog [G11k, N15K]alyteserin-2a was designed to increase cationicity while maintaining the peptide's amphipathic nature. nih.gov This analog proved to be potent against a range of human cancer cell lines, including lung, liver, breast, and colorectal adenocarcinoma cells. nih.gov Further modification by incorporating a D-lysine at position 11 led to an analog with a 13-fold higher therapeutic index compared to the native peptide. nih.gov Another set of analogs was created to probe its insulin-releasing function, with substitutions such as [S7k,G11k] resulting in a 1000-fold increase in insulinotropic potency. researchgate.net
Table 2: Characterization of Designed Alyteserin Analogs
| Parent Peptide | Analog Name | Design Strategy | Key Characterization Findings | Reference |
|---|---|---|---|---|
| Alyteserin-1c | ΔM (or peptide +5) | Increase charge and hydrophilicity on the polar face. | Showed increased activity against Gram-positive bacteria and higher hemolytic activity. | mdpi.comnih.gov |
| Alyteserin-2a | [G11k, N15K]alyteserin-2a | Increase cationicity on the hydrophilic face. | Potent cytotoxicity against multiple human tumor cell lines (A549, HepG2, MDA-MB-231, HT-29). | nih.gov |
| Alyteserin-2a | [G11k, N15K]alyteserin-2a with D-Lys(11) | Increase cationicity and reduce helicity. | Retained anti-cancer potency but with a significantly improved therapeutic index (13-fold increase). | nih.gov |
| Alyteserin-2a | alyteserin-2a-Sp3 | Enhance conformational stability via hydrocarbon stapling. | Displayed improved helicity, protease resistance, and antitumor activity. | nih.gov |
| Alyteserin-2a | [S7k,G11k]alyteserin-2a | Increase cationicity. | Demonstrated a 1000-fold increase in insulinotropic potency compared to the native peptide. | researchgate.net |
Computational Modeling and In Silico Approaches for Activity Prediction and Optimization
Computational modeling and in silico methods are indispensable tools in modern peptide design, offering detailed insights into peptide-membrane interactions and accelerating the discovery process. nih.govnih.gov Molecular dynamics (MD) simulations, in particular, provide a high-resolution view of the dynamic processes involved in antimicrobial action. mdpi.com
MD simulations have been used to investigate how Alyteserin-1c and its cationic analog interact with lipid bilayers that mimic the membranes of Gram-negative and Gram-positive bacteria. nih.govmdpi.com These simulations, using force fields like CHARMM36m, revealed that the stability of the peptide's α-helix within the membrane environment is a key factor governing its bactericidal selectivity. mdpi.com For example, simulations showed that hydrogen bonding between the peptide's His20 residue and membrane phospholipids (B1166683) could modulate the structural stability of the peptide's C-terminus, thereby influencing its activity. mdpi.com Such detailed analyses help explain experimental observations and guide the design of new analogs with tailored selectivity.
Beyond MD, a range of computational approaches is being developed for activity prediction. Machine learning and deep learning models, such as deep-AMPpred, are being trained on large datasets of peptide sequences to predict antimicrobial activity and even specific functions. nih.gov These in silico tools can rapidly screen virtual libraries of peptide analogs, identifying promising candidates for synthesis and experimental testing. nih.gov By leveraging these computational methods, the time and cost associated with developing optimized peptides like this compound can be significantly reduced. mdpi.com
Synthetic Approaches and Chemical Modifications
Solid-Phase Peptide Synthesis Methodologies for Alyteserin-2c and Analogs
The chemical synthesis of this compound and its analogs is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.compeptide.com The process allows for the use of excess reagents to drive reactions to completion, with purification simplified by washing away soluble by-products and excess reagents by filtration. bachem.compeptide.com
The most common approach for peptides like this compound is the Fmoc/tBu strategy. nih.gov In this protocol, the N-terminus of the growing peptide chain is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by more stable, acid-labile groups such as tert-butyl (tBu). peptide.comnih.gov
A typical synthesis cycle for each amino acid addition consists of the following steps:
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). bachem.com
Washing: The resin is thoroughly washed to remove the piperidine and by-products. bachem.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. This is facilitated by coupling reagents such as HBTU or HATU. peptide.com
Washing: The resin is washed again to remove any unreacted amino acids and coupling reagents. bachem.com
This cycle is repeated until the full amino acid sequence of this compound is assembled. Upon completion, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). frontiersin.org This standard Fmoc-based SPPS has been successfully used to synthesize closely related peptides like Alyteserin-1c (B1578633). nih.gov Automated synthesizers are often employed to perform these repetitive cycles efficiently, sometimes using microwave irradiation to accelerate the deprotection and coupling steps. bachem.com
Chemical Strategies for Enhancing Peptide Stability and Bioactivity (e.g., Hydrocarbon Stapling)
Linear peptides such as this compound often suffer from limitations like conformational flexibility and susceptibility to degradation by proteases, which can hinder their therapeutic development. researchgate.netnih.gov To overcome these issues, chemical modification strategies are employed to stabilize the peptide's secondary structure, primarily its α-helix, and enhance its biological activity.
A prominent and effective strategy is hydrocarbon stapling . This technique involves introducing a synthetic covalent brace to lock the peptide into its bioactive α-helical conformation. formulationbio.com The process is achieved by replacing two natural amino acids in the peptide sequence with non-natural, α,α-disubstituted amino acids containing olefinic side chains. frontiersin.org During solid-phase synthesis, these modified amino acids are incorporated at specific positions (e.g., i and i+4 or i and i+7) along the peptide chain. frontiersin.orgformulationbio.com After assembly, a ring-closing metathesis reaction is performed using a Grubbs catalyst, which creates a stable, all-hydrocarbon "staple" connecting the two olefinic side chains. formulationbio.com
Research on the closely related peptide, Alyteserin-2a (B1578631), demonstrates the success of this approach. While the linear form of Alyteserin-2a is limited by its structural flexibility, a series of stapled analogs were synthesized to improve its properties. researchgate.netnih.gov One particular analog, alyteserin-2a-Sp3 , showed significant improvements over the original peptide. researchgate.netnih.gov The hydrocarbon staple not only increased the peptide's α-helicity but also enhanced its resistance to enzymatic degradation and improved its antitumor activity. researchgate.netformulationbio.com This confirms that hydrocarbon stapling is an important strategy for improving the secondary structure, stability, and biological function of alyteserin peptides. researchgate.netnih.gov
Table 1: Comparison of Linear vs. Stapled Alyteserin-2a Properties This table is based on findings for Alyteserin-2a, which are considered indicative for this compound.
| Property | Linear Alyteserin-2a | Stapled Alyteserin-2a (alyteserin-2a-Sp3) | Rationale for Change |
|---|---|---|---|
| Secondary Structure | Lower α-helicity, conformationally flexible. researchgate.net | Significantly higher α-helicity. researchgate.netnih.gov | The hydrocarbon staple constrains the peptide backbone, stabilizing the α-helical fold. formulationbio.com |
| Protease Stability | Susceptible to proteolytic degradation. researchgate.net | Significantly improved resistance to proteases. researchgate.netnih.gov | The stabilized structure and non-natural amino acids sterically hinder access by degrading enzymes. scribd.com |
| Biological Activity | Displays baseline antitumor activity. researchgate.net | Markedly enhanced antitumor activity. researchgate.netnih.gov | The pre-organized helical structure more effectively interacts with its biological target. formulationbio.com |
Development of Peptide Libraries for High-Throughput Screening
To discover novel analogs of this compound with superior activity or stability, researchers can generate and screen large combinatorial peptide libraries. americanpeptidesociety.org These libraries consist of a vast number of unique peptide sequences derived from the parent molecule. americanpeptidesociety.org The synthesis of these libraries typically utilizes SPPS in a "split-mix" or "split-and-pool" approach. americanpeptidesociety.org In this method, the resin beads are divided into multiple portions, a different amino acid is coupled to each portion, and then all portions are recombined. This process is repeated for each position in the peptide sequence, allowing for the simultaneous synthesis of millions of distinct peptide variants, with each bead carrying a unique sequence. americanpeptidesociety.org
Once a library is created, it is subjected to High-Throughput Screening (HTS) to identify "hits"—peptides that exhibit a desired biological property, such as binding to a specific cancer cell receptor or inhibiting a microbial enzyme. americanpeptidesociety.orgnih.gov HTS assays are typically performed in microplates (e.g., 384- or 1536-well plates) and are designed to be rapid and automated. bmglabtech.com A common HTS method is the competitive binding assay, where the library of peptides competes with a known, fluorescently-labeled ligand for binding to a target protein. drugtargetreview.com A decrease in the fluorescence signal indicates that a peptide from the library has successfully displaced the labeled ligand, signifying a strong binding interaction. drugtargetreview.com
This combination of combinatorial library synthesis and HTS enables the rapid identification of lead compounds from a massive pool of candidates, bypassing the laborious one-by-one synthesis and testing of individual analogs. nih.govmdpi.com The identified hits can then be sequenced and developed further as potential therapeutic agents. drugtargetreview.com
Purification and Analytical Techniques for Synthetic this compound
After synthesis and cleavage from the solid support, the crude peptide product contains the desired this compound along with various impurities, such as truncated or deletion sequences. Therefore, rigorous purification and analysis are essential to obtain a highly pure product for biological and structural studies. nih.gov
The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.gov For this compound, this would involve injecting the crude peptide mixture onto an RP-HPLC column, typically a C18 column. nih.gov The peptides are then eluted using a gradient of a polar solvent (e.g., water with 0.05% TFA) and a less polar organic solvent (e.g., acetonitrile (B52724) with 0.05% TFA). nih.gov Peptides are separated based on their hydrophobicity, and fractions are collected as they elute from the column. The elution is monitored by UV absorbance, usually at 220 nm. nih.gov
Following purification, analytical techniques are used to confirm the identity and purity of the final product.
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or MALDI-TOF MS is used to verify the molecular weight of the synthesized peptide, confirming that the correct amino acid sequence was assembled. researchgate.netscispace.com
Analytical RP-HPLC: A small amount of the purified peptide is run on an analytical HPLC column to assess its purity. A single, sharp peak on the chromatogram indicates a high degree of purity (typically >95-98%). formulationbio.comresearchgate.net
Amino Acid Analysis: In some cases, this technique is used to confirm the amino acid composition of the final peptide, providing further evidence of its identity. formulationbio.com
Table 2: Key Techniques for Purification and Analysis of Synthetic this compound
| Technique | Purpose | Typical Implementation |
|---|---|---|
| RP-HPLC (Preparative) | Purification | Separation of the target peptide from impurities on a C18 column using a water/acetonitrile gradient with TFA. nih.gov |
| Mass Spectrometry | Identity Confirmation | Measurement of the peptide's molecular mass to confirm it matches the theoretical mass of this compound. researchgate.net |
| RP-HPLC (Analytical) | Purity Assessment | Generation of a chromatogram where a single dominant peak indicates high purity of the sample. formulationbio.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Alyteserin-1c |
| Alyteserin-2a |
| This compound |
| alyteserin-2a-Sp3 |
| Dimethylformamide (DMF) |
| Trifluoroacetic acid (TFA) |
| Acetonitrile |
| Piperidine |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |
Future Research Directions and Methodological Innovations
Elucidation of Novel Molecular Targets for Alyteserin-2c
A primary objective for future research is the identification and characterization of this compound's molecular targets. While many antimicrobial peptides (AMPs) are known to primarily interact with the lipid bilayers of microbial membranes, the specific targets can vary, influencing the peptide's spectrum of activity and mechanism of action. dbaasp.orgnih.gov
Key Research Objectives:
Membrane Interaction Studies: Initial investigations should focus on confirming the interaction of this compound with bacterial membranes. The primary molecular target for most AMPs is the lipid bilayer of microbial cells. dbaasp.org Future studies should therefore aim to determine if this compound follows this pattern.
Identification of Intracellular Targets: Beyond membrane disruption, some AMPs can translocate into the cytoplasm and interact with intracellular components such as nucleic acids (DNA and RNA), ribosomes, or essential enzymes, thereby inhibiting vital cellular processes. Research should be designed to explore whether this compound possesses such intracellular targets. Techniques like affinity chromatography using labeled this compound as bait could help isolate and identify binding partners from bacterial cell lysates.
Receptor-Mediated Interactions: While less common for AMPs, the possibility of specific receptor interactions on microbial or even host cells should not be discounted. Investigating potential binding to surface proteins could reveal novel mechanisms of action or immunomodulatory functions.
A comparative analysis with the more extensively studied Alyteserin-1c (B1578633), which is known to target lipid bilayers, would provide valuable context for the findings on this compound. dbaasp.org
Advanced Spectroscopic and Biophysical Characterization Techniques
A detailed understanding of the structure-function relationship of this compound is critical. Advanced spectroscopic and biophysical methods are essential for characterizing its conformation, its interaction with model membranes, and the structural changes that occur upon binding. nih.govmdpi.com
Recommended Methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR studies in membrane-mimicking environments (e.g., micelles or bicelles) would be invaluable for determining the three-dimensional structure of this compound. nih.gov This would reveal key structural features, such as the presence and extent of α-helical or β-sheet domains, which are crucial for its function.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for assessing the secondary structure of peptides in different environments. mdpi.com It can be used to rapidly evaluate how the conformation of this compound changes from an unstructured state in aqueous solution to a more ordered structure upon interaction with lipid vesicles of varying compositions, mimicking bacterial and mammalian membranes.
Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance FTIR (ATR-FTIR) can provide detailed information on the peptide's secondary structure and its orientation relative to the lipid bilayer. mdpi.comnih.gov
Calorimetry Techniques: Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) can quantify the thermodynamics of peptide-membrane binding and the peptide's effect on the physical state of the lipid bilayer, such as membrane fluidization or phase transitions. mdpi.commdpi.com
These biophysical studies, when performed on this compound, would provide the fundamental data currently missing and allow for robust comparisons with other alyteserins and AMPs.
Development of Sophisticated In Vitro and Ex Vivo Models for Mechanistic Studies
To bridge the gap between biophysical data and biological function, the development of advanced cellular models is necessary. These models allow for the study of this compound's activity in a more biologically relevant context. inhalation.sefrontiersin.orgresearchgate.net
Model Systems for Future Investigation:
Engineered Bacterial Strains: The use of bacterial strains with specific genetic modifications (e.g., altered membrane lipid composition or mutations in potential target proteins) can help to pinpoint the determinants of this compound's selectivity and mechanism of action.
Ex Vivo Skin and Wound Models: For peptides isolated from skin secretions, evaluating their efficacy in models that mimic their natural environment is crucial. Ex vivo models using pig or human skin can be used to assess the peptide's antimicrobial activity in a setting that includes the complexities of a tissue matrix. frontiersin.orgnih.govresearchgate.net These models are particularly relevant for exploring potential topical applications.
Co-culture Models: Investigating the effect of this compound on mixed microbial populations (e.g., biofilms containing multiple species) or on host cell-pathogen co-cultures can provide insights into its performance in a more realistic infection scenario and assess any potential immunomodulatory effects on host cells.
The data table below illustrates the types of models where related peptides have been studied, highlighting the current gap in knowledge for this compound.
| Model Type | Peptide Studied | Research Focus |
| In Vitro Bacterial Cultures | Alyteserin-1c, Alyteserin-2a (B1578631) | Determination of Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. nih.govresearchgate.net |
| Model Lipid Membranes | Alyteserin-1c | Study of peptide-membrane interactions, conformational changes, and membrane fluidization. nih.govmdpi.com |
| Ex Vivo Wound Models | DPK-060 (unrelated AMP) | Assessment of antimicrobial efficacy in a tissue context. frontiersin.orgnih.gov |
| In Vivo Infection Models | DPK-060 (unrelated AMP) | Evaluation of therapeutic potential in living organisms. frontiersin.orgnih.gov |
Integration of Omics Data for Comprehensive Understanding of this compound Function
A systems-biology approach, integrating various "omics" datasets, can provide a holistic view of the cellular response to this compound and uncover complex mechanisms of action. frontiersin.org While this represents a highly advanced stage of research, it is a critical direction for fully understanding the peptide's function.
Potential Omics-Based Approaches:
Transcriptomics (RNA-Seq): Exposing bacteria to sub-lethal concentrations of this compound and analyzing the resulting changes in gene expression can reveal the stress response pathways that are activated. This can provide clues about the peptide's mode of action.
Proteomics: Analyzing the changes in the bacterial proteome following treatment with this compound can identify proteins that are up- or down-regulated, indicating the cellular processes that are most affected.
Metabolomics: Studying the metabolic fingerprint of bacteria treated with the peptide can reveal disruptions in key metabolic pathways.
Multi-omics Integration: The true power of this approach lies in integrating these different datasets. oup.comfrontiersin.orgresearchgate.net For example, correlating transcriptomic and proteomic changes can provide a more robust picture of the cellular response. Tools and methodologies for multi-omics data integration are becoming increasingly sophisticated, allowing for the construction of comprehensive models of molecular interactions. frontiersin.orgoup.com
By systematically applying these advanced research strategies, the scientific community can move beyond the current limited knowledge of this compound and fully characterize its potential as an antimicrobial agent.
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing Alyteserin-2c to ensure reproducibility?
this compound, a cationic antimicrobial peptide, is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. To ensure reproducibility:
- Synthesis : Use automated SPPS with rigorous coupling efficiency monitoring via ninhydrin or Kaiser tests. Include stepwise deprotection and cleavage protocols (e.g., TFA cocktail with scavengers) .
- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Validate purity (>95%) using analytical HPLC and mass spectrometry (MS) .
- Characterization : Confirm identity via MALDI-TOF or ESI-MS and quantify α-helical content via circular dichroism (CD) spectroscopy in membrane-mimetic environments .
Q. How should researchers design initial bioactivity assays for this compound against bacterial strains?
Use standardized microbiological assays:
- MIC/MBC Tests : Perform broth microdilution (CLSI guidelines) with Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Include positive (e.g., polymyxin B) and negative (solvent) controls. Report MIC values in triplicate .
- Membrane Permeabilization : Use fluorescent probes like SYTOX Green to quantify membrane disruption kinetics. Correlate with hemolysis assays (e.g., RBC lysis at 1–128 μM) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies often arise from:
- Assay Variability : Differences in bacterial strains, growth media (e.g., cation content affecting peptide binding), or incubation times. Standardize protocols using CLSI guidelines and report exact conditions .
- Peptide Modifications : Check for oxidation (e.g., methionine residues) or truncation during synthesis. Use LC-MS to verify integrity post-purification .
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare studies. Conduct meta-analyses if sufficient data exist, weighting results by sample size and assay quality .
Q. What strategies are effective for optimizing the therapeutic index of this compound?
- Structure-Activity Relationship (SAR) Studies : Systematically modify residues in the hydrophilic/hydrophobic domains. For example, substituting lysine with arginine may enhance proteolytic stability without compromising activity .
- Lipid Bilayer Models : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to bacterial vs. mammalian membranes. Prioritize analogs with >10-fold selectivity .
- In Silico Optimization : Employ molecular dynamics (MD) simulations to predict membrane interactions. Tools like GROMACS can model peptide insertion depth and helical stability .
Q. How should researchers validate the mechanism of action of this compound in vivo while addressing ethical and methodological challenges?
- Animal Models : Use murine sepsis or skin infection models with immunosuppressed hosts. Justify sample size via power analysis (α=0.05, β=0.2) and include sham-treated controls .
- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for reporting (e.g., randomization, blinding) and obtain approval from institutional ethics committees .
- Biomarker Analysis : Measure cytokine levels (e.g., IL-6, TNF-α) and bacterial load in tissues via qPCR or CFU counts. Compare with in vitro data to confirm translational relevance .
Data Analysis and Interpretation
Q. What frameworks are recommended for analyzing contradictory results in this compound’s cytotoxicity profiles?
Apply contradiction analysis frameworks:
- Root-Cause Analysis : Use Ishikawa diagrams to map variables (e.g., cell type, incubation time, peptide aggregation). Prioritize factors via Pareto charts .
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to compare EC50 values across studies. Assess outliers using Grubbs’ test .
- Systematic Review : Follow PRISMA guidelines to synthesize data from ≥10 studies, evaluating bias via ROBINS-I tool .
Q. How can researchers integrate omics data to elucidate this compound’s multifunctional roles (e.g., antimicrobial vs. immunomodulatory)?
- Transcriptomics : Perform RNA-seq on treated bacterial/host cells to identify dysregulated pathways (e.g., LPS biosynthesis, NF-κB signaling). Validate via RT-qPCR .
- Proteomics : Use LC-MS/MS to map peptide-induced changes in bacterial membrane proteins (e.g., OmpA) or host defense peptides (e.g., cathelicidins) .
- Network Pharmacology : Construct interaction networks (e.g., STRING) to identify hub targets. Overlay with functional enrichment analysis (DAVID) to prioritize mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
